REACTION_CXSMILES
|
[CH:1]1[C:6]([CH:7]2[CH:12]3[NH:13][CH:9]([CH2:10][CH2:11]3)[CH2:8]2)=[CH:5][N:4]=[C:3]([Cl:14])[CH:2]=1.C(N(C(C)C)CC)(C)C.[ClH:24]>C(#N)C.CCOCC>[CH2:10]1[CH:9]2[NH:13][CH:12]([CH:7]([C:6]3[CH:1]=[CH:2][C:3]([Cl:14])=[N:4][CH:5]=3)[CH2:8]2)[CH2:11]1.[ClH:24].[ClH:14] |f:5.6.7|
|
Name
|
|
Quantity
|
42 mg
|
Type
|
reactant
|
Smiles
|
C1=CC(=NC=C1C2CC3CCC2N3)Cl
|
Name
|
|
Quantity
|
129 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was separated on silica gel preparative thin layer chromatography
|
Reaction Time |
48 h |
Name
|
compound 45
|
Type
|
product
|
Smiles
|
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl.Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 mg | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |